molecular formula C13H24O2 B1594821 Cyclododecanecarboxylic acid CAS No. 884-36-6

Cyclododecanecarboxylic acid

Cat. No. B1594821
CAS RN: 884-36-6
M. Wt: 212.33 g/mol
InChI Key: JWIPDQOXAJMVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclododecanecarboxylic acid is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Cyclododecanecarboxylic acid is represented by the SMILES string OC(=O)C1CCCCCCCCCCC1 . This indicates that it has a carboxylic acid group attached to a cyclododecane ring.


Chemical Reactions Analysis

While specific chemical reactions involving Cyclododecanecarboxylic acid are not detailed in the sources, it’s noted that the compound may be used in chemical synthesis studies .


Physical And Chemical Properties Analysis

Cyclododecanecarboxylic acid is a solid substance with a melting point of 97-98°C . Its molecular weight is 212.33 .

Scientific Research Applications

Environmental Remediation

Cyclodextrin-calixarene nanosponges (CyCaNSs) have been characterized for their ability to remove heavy metal ions, such as Pb2+, from aqueous solutions. These nanosponges show potential as materials for environmental remediation devices, particularly in polluted waters with varying conditions (Cataldo et al., 2021).

Photopolymerization in Resin Production

Cyclododecanecarboxylic acid derivatives have been utilized in the synthesis of spiroorthocarbonates, aiming to reduce or eliminate shrinkage during the cationic polymerization of epoxy resin. This research indicates significant potential in improving the manufacturing process of epoxycycloaliphatic resins (Ortiz et al., 2015).

Stone Conservation

Cyclododecane has been employed as a temporary consolidant for weak or friable materials, particularly in stone conservation. Its properties and behavior on various substrates like limestone and sandstone demonstrate its utility in preserving cultural heritage materials (Stein et al., 2000).

Pharmaceutical Applications

Cyclodextrins, including those derived from cyclododecanecarboxylic acid, have been explored extensively in pharmaceutical applications. They enhance drug solubility, stability, and bioavailability, making them crucial in the development of more effective drug formulations (Jansook et al., 2018).

Oilfield Applications

Cyclodextrin-based materials have been applied in oilfields since the early 1980s. They enhance the performance of petroleum chemicals and improve the efficiency of oil exploration. These applications include use as clay stabilizers, corrosion and scale inhibitors, and in wastewater treatment (Tang et al., 2020).

Smart Drug Delivery Systems

Cyclodextrin-based materials are central to developing smart stimuli-responsive drug delivery systems. These systems are designed to release drugs in response to specific environmental stimuli, like pH or temperature, enhancing targeted drug delivery (Tian et al., 2021).

Safety And Hazards

Cyclododecanecarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

While specific future directions for Cyclododecanecarboxylic acid are not mentioned in the sources, it’s noted that it may be used in chemical synthesis studies . This suggests that it could have potential applications in the development of new synthetic methods or materials.

properties

IUPAC Name

cyclododecanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPDQOXAJMVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237017
Record name Cyclododecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclododecanecarboxylic acid

CAS RN

884-36-6
Record name Cyclododecanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclododecanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclododecanecarboxylic acid
Reactant of Route 2
Cyclododecanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
Cyclododecanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Cyclododecanecarboxylic acid
Reactant of Route 5
Cyclododecanecarboxylic acid
Reactant of Route 6
Cyclododecanecarboxylic acid

Citations

For This Compound
30
Citations
J Tsuji, T Nogi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
The carbonylation of 1, 5, 9-cyclododecatriene has been carried out in ethanol in the presence of palladium chloride; mono- and diesters have thus been obtained without ring …
Number of citations: 19 www.journal.csj.jp
J Cornella, JT Edwards, T Qin… - Journal of the …, 2016 - ACS Publications
… Larger ring sized acids such as cyclododecanecarboxylic acid (18) or polycyclic acids such as 2-adamantane, [2.2.2]bicyclooctane, or 2-indane acids afforded the corresponding …
Number of citations: 409 pubs.acs.org
SG Levine, RL McDaniel Jr - The Journal of Organic Chemistry, 1981 - ACS Publications
… A second Wolf-Kishner reduction then provided the known cyclododecanecarboxylic acid 8,4 mp 93.5- 95.0 C (lit.8 *mp 93-95 C). Bridgehead olefin 4 was also subjected to …
Number of citations: 33 pubs.acs.org
ED Naydenova, PT Todorov, KD Troev - Amino acids, 2010 - Springer
Aminophosphonic acids are an important group of medicinal compounds, and their synthesis has been a focus of considerable attention in synthetic organic chemistry as well as …
Number of citations: 237 link.springer.com
K Okimura, K Ohki, Y Sato, K Ohnishi… - Chemical and …, 2007 - jstage.jst.go.jp
… To a solution of 3 (25.5 mg, 15mmol) and NMM (3.06ml, 30mmol) in DMF (600ml), a mixture of cyclododecanecarboxylic acid (12.74mg, 60mmol) and HATU (22.8 mg, 60mmol) in DMF (…
Number of citations: 44 www.jstage.jst.go.jp
ED Naydenova, PT Todorov… - European journal of …, 2008 - Elsevier
… Throughout the spectrum of tumor models the 1-[(dimethoxyphosphono)methylamino]cyclododecanecarboxylic acid 5c proved to be the most active cytotoxic agent amongst the newly …
Number of citations: 47 www.sciencedirect.com
JR Norell - The Journal of Organic Chemistry, 1972 - ACS Publications
Linear and cyclic olefins are converted to carboxylic acids in 85-95% aqueous hydrogen fluoride under a pressure of 1000-2500 psig of carbon monoxide at 20-50. 1-Pentene yields a …
Number of citations: 10 pubs.acs.org
Y Chen, L Su, H Gong - Organic letters, 2019 - ACS Publications
… The cyclododecanecarboxylic acid methyl ester 9 was also attained in 74% yield. For open-chain alkyl electrophiles, the secondary iodides were generally more effective than the …
Number of citations: 18 pubs.acs.org
MJ Perkins, PC Wong, J Barrett… - The Journal of Organic …, 1981 - ACS Publications
… A second Wolf-Kishner reduction then provided the known cyclododecanecarboxylic acid 8,4 mp 93.5- 95.0 C (lit.8 *mp 93-95 C). Bridgehead olefin 4 was also subjected to …
Number of citations: 17 pubs.acs.org
DHR Barton, F Halley, N Ozbalik… - Journal of the …, 1989 - ACS Publications
The photolysis (W light) of acyl derivatives of iV-hydroxy-2-thiopyridone in pyridine-acetic acid permits a study of the partitioning of secondary radicals between oxygen, pyridine, and the …
Number of citations: 127 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.